molecular formula C14H14BrNO3S B12101997 Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate

Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate

Cat. No.: B12101997
M. Wt: 356.24 g/mol
InChI Key: YJFKIYRENJMNNP-UHFFFAOYSA-N
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Description

    is a chemical compound with the following structure:

    Ethyl 4-((benzyloxy)methyl)-2-bromothiazole-5-carboxylate: C12H11BrNO3S\text{C}_{12}\text{H}_{11}\text{BrNO}_3\text{S}C12​H11​BrNO3​S

    .
  • It belongs to the class of thiazole derivatives and contains an ethyl ester group.
  • The compound’s systematic name describes its structure: it consists of a thiazole ring with a bromine atom at position 2, an ethyl ester group at position 5, and a benzyl ether group at position 4.
  • Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in the five-membered ring. They exhibit diverse biological and pharmacological activities.
  • Preparation Methods

      Synthetic Routes:

      Reaction Conditions:

      Industrial Production:

  • Chemical Reactions Analysis

      Types of Reactions:

      Common Reagents and Conditions:

      Major Products:

  • Scientific Research Applications

      Biology and Medicine:

  • Mechanism of Action

    • The exact mechanism of action for this compound is context-dependent and would require specific studies.
    • Potential molecular targets and pathways could involve interactions with enzymes, receptors, or cellular signaling pathways.
  • Comparison with Similar Compounds

    • Similar compounds include other thiazole derivatives with different substituents (e.g., alkyl or aryl groups).
    • Highlighting its uniqueness would involve comparing its structure, reactivity, and biological properties with those of related compounds.

    Remember that this compound’s specific applications and mechanisms may vary based on ongoing research and discoveries.

    Properties

    Molecular Formula

    C14H14BrNO3S

    Molecular Weight

    356.24 g/mol

    IUPAC Name

    ethyl 2-bromo-4-(phenylmethoxymethyl)-1,3-thiazole-5-carboxylate

    InChI

    InChI=1S/C14H14BrNO3S/c1-2-19-13(17)12-11(16-14(15)20-12)9-18-8-10-6-4-3-5-7-10/h3-7H,2,8-9H2,1H3

    InChI Key

    YJFKIYRENJMNNP-UHFFFAOYSA-N

    Canonical SMILES

    CCOC(=O)C1=C(N=C(S1)Br)COCC2=CC=CC=C2

    Origin of Product

    United States

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